(S)-2-amino-3-guanidinopropanoic acid hydrochloride chemical properties
(S)-2-amino-3-guanidinopropanoic acid hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
(S)-2-amino-3-guanidinopropanoic acid hydrochloride , also known as L-2-amino-3-guanidinopropionic acid hydrochloride, is a synthetic amino acid derivative that has garnered interest in biochemical and pharmacological research. This document provides a comprehensive overview of its chemical properties, synthesis, analysis, and biological activities, with a focus on its role as a modulator of enzyme activity.
Core Chemical Properties
(S)-2-amino-3-guanidinopropanoic acid hydrochloride is a white crystalline powder. Its chemical structure features a propanoic acid backbone with an amino group at the alpha-position and a guanidino group attached to the beta-carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁ClN₄O₂ | [1][2] |
| Molecular Weight | 182.61 g/mol | [1][2] |
| CAS Number | 1482-99-1 | [1][2] |
| Appearance | White powder | |
| Melting Point | ~220 °C (decomposes) | [1] |
| Boiling Point | 370.8 °C at 760 mmHg | [1] |
| Flash Point | 178.1 °C | [1] |
| Storage Temperature | 2-8°C |
Synthesis and Purification
A logical precursor for this synthesis is (S)-2,3-diaminopropanoic acid hydrochloride. The terminal amino group of the diaminopropanoic acid can be selectively guanidinylated.
Proposed Synthetic Workflow:
Caption: Proposed synthesis and purification workflow for (S)-2-amino-3-guanidinopropanoic acid hydrochloride.
Purification: Purification of the final product would typically involve recrystallization from a suitable solvent system, such as an alcohol-water mixture, to remove unreacted starting materials and byproducts.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of (S)-2-amino-3-guanidinopropanoic acid hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. While specific spectral data is not publicly available, predicted spectra can be generated. The ¹H NMR spectrum in D₂O would be expected to show signals for the α-proton, the two β-protons, and exchangeable protons of the amino and guanidinium groups. The ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the α-carbon, the β-carbon, and the guanidinium carbon.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. Due to its polar nature, a suitable ion-pairing agent may be required in the mobile phase.
Biological Activity and Experimental Protocols
The primary reported biological activity of (S)-2-amino-3-guanidinopropanoic acid (AGPA) is its interaction with arginase.
Arginase Inhibition
(S)-2-amino-3-guanidinopropanoic acid is a weak inhibitor of human arginase I and is not a substrate for the enzyme.[3] Arginase is a key enzyme in the urea cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, compounds can modulate the levels of L-arginine, which is also a substrate for nitric oxide synthase (NOS).
Arginase Inhibition Signaling Pathway:
Caption: (S)-2-amino-3-guanidinopropanoic acid inhibits arginase, potentially increasing L-arginine availability for nitric oxide synthesis.
Experimental Protocol: Arginase Activity Assay (Colorimetric)
This protocol is a standard method to determine arginase activity and can be adapted to assess the inhibitory potential of compounds like (S)-2-amino-3-guanidinopropanoic acid hydrochloride.[4][5]
Materials:
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Arginase enzyme (e.g., from bovine liver)
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L-arginine solution (substrate)
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Maleic acid buffer with manganous sulfate (for enzyme activation)
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Urea standards
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Colorimetric reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime)
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Acid mixture (e.g., H₂SO₄/H₃PO₄)
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96-well microplate and reader
Procedure:
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Enzyme Activation: Prepare a solution of arginase in maleic acid buffer containing MnSO₄ and incubate to activate the enzyme.
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Inhibitor Preparation: Prepare various concentrations of (S)-2-amino-3-guanidinopropanoic acid hydrochloride in the assay buffer.
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Reaction Setup: In a 96-well plate, add the activated arginase, the inhibitor solution (or buffer for control), and pre-incubate.
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Initiate Reaction: Add the L-arginine solution to all wells to start the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).
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Stop Reaction: Stop the reaction by adding the acid mixture.
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Color Development: Add the colorimetric reagent to each well and heat to develop the color, which is proportional to the amount of urea produced.
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Measurement: Cool the plate and measure the absorbance at the appropriate wavelength (e.g., 540 nm).
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Data Analysis: Construct a urea standard curve to determine the amount of urea produced in each reaction. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Experimental Workflow for Arginase Inhibition Assay:
Caption: Workflow for determining the inhibitory activity of (S)-2-amino-3-guanidinopropanoic acid hydrochloride on arginase.
Safety Information
(S)-2-amino-3-guanidinopropanoic acid hydrochloride is an irritant. Standard laboratory safety precautions should be taken when handling this compound.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Conclusion
(S)-2-amino-3-guanidinopropanoic acid hydrochloride is a valuable tool for researchers studying enzyme kinetics and metabolic pathways, particularly those involving L-arginine metabolism. Its ability to weakly inhibit arginase provides a basis for its use in studies aimed at understanding the interplay between the urea cycle and nitric oxide synthesis. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. (S)-2-amino-3-guanidinopropanoic acid hydrochloride | Amino Acid Derivatives | 1482-99-1 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Binding of the unreactive substrate analog l-2-amino-3-guanidinopropionic acid (dinor-l-arginine) to human arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form - PMC [pmc.ncbi.nlm.nih.gov]
